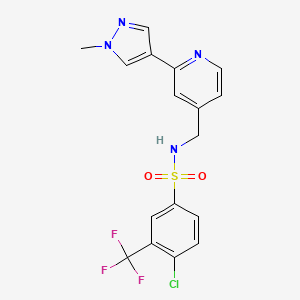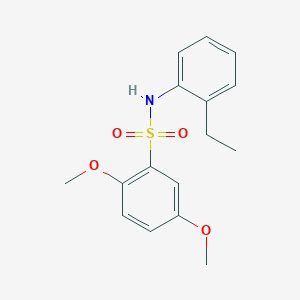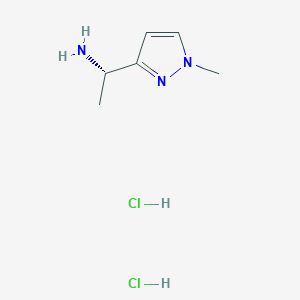
(1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride, also known as MPEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPEDA is a chiral molecule, meaning it exists in two enantiomeric forms, with only one form being biologically active.
Applications De Recherche Scientifique
Antibacterial and Chemotherapeutic Properties
Research involving related pyrazole compounds has shown that these compounds can be synthesized with various chemical modifications to exhibit antibacterial properties and potential chemotherapeutic effects. For instance, the synthesis and characterization of alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes revealed their antibacterial activity against various bacterial strains, suggesting their potential for chemotherapeutic applications (Ahmed et al., 2006).
Synthesis and Catalysis
Further investigations into the compound's derivatives have been reported for their synthesis and catalytic applications. For example, the iron-catalyzed selective oxidation of N-methyl amines facilitated the efficient synthesis of methylene-bridged bis-1,3-dicarbonyl compounds, illustrating the compound's utility in organic synthesis and catalysis (Li et al., 2009).
Nucleophilic Substitution Reactions
The compound has been studied for its reactions with nucleophiles, leading to the formation of various substituted compounds. Such reactions are of interest in synthetic organic chemistry, demonstrating the versatility of pyrazole-based compounds in nucleophilic substitution reactions (Castellanos et al., 1985).
DNA Binding and Cytotoxicity Studies
Cu(II) complexes with tridentate ligands related to pyrazole compounds have shown good DNA binding propensity and exhibit nuclease activity, suggesting their potential application in the study of DNA interactions and cytotoxicity (Kumar et al., 2012).
Propriétés
IUPAC Name |
(1S)-1-(1-methylpyrazol-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-4-9(2)8-6;;/h3-5H,7H2,1-2H3;2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQIBDJJBIZAAS-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN(C=C1)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

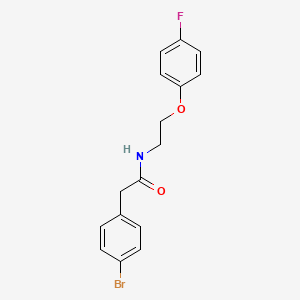
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2829081.png)
![4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2829082.png)
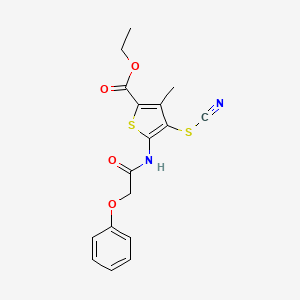
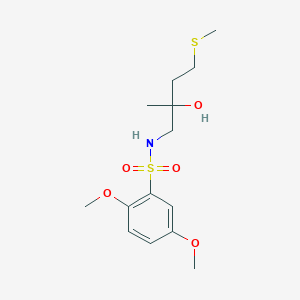


![[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/no-structure.png)
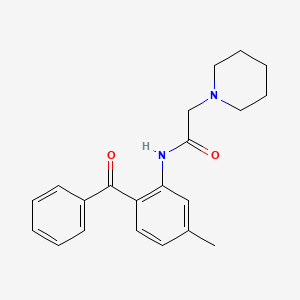
![1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2829094.png)

